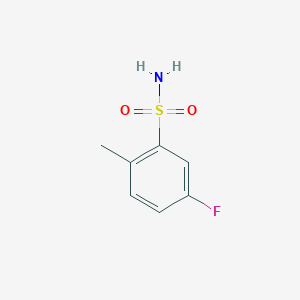

5-Fluoro-2-methylbenzenesulfonamide

Descripción general

Descripción

5-Fluoro-2-methylbenzenesulfonamide is an organic compound with the molecular formula C7H8FNO2S It is a derivative of benzenesulfonamide, where a fluorine atom is substituted at the 5th position and a methyl group at the 2nd position on the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methylbenzenesulfonamide typically involves the following steps:

Nitration: The starting material, 2-methylbenzenesulfonamide, undergoes nitration to introduce a nitro group at the 5th position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Fluorination: The amino group is subsequently replaced with a fluorine atom using a fluorinating agent like N-fluorobenzenesulfonimide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow reactions and the use of automated reactors to maintain consistent reaction parameters.

Análisis De Reacciones Químicas

Types of Reactions

5-Fluoro-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Oxidation: The methyl group can be oxidized to a carboxylic acid or aldehyde.

Reduction: The sulfonamide group can be reduced to a sulfonic acid.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride and alkyl halides are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products

Substitution: Products include various substituted benzenesulfonamides.

Oxidation: Products include 5-fluoro-2-methylbenzenesulfonic acid.

Reduction: Products include 5-fluoro-2-methylbenzenesulfonic acid.

Aplicaciones Científicas De Investigación

5-Fluoro-2-methylbenzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: It is used in the development of advanced materials with specific properties, such as fluorinated polymers.

Biological Studies: It is used in the study of enzyme inhibition and protein interactions due to its sulfonamide group.

Industrial Applications: It is used in the synthesis of agrochemicals and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 5-Fluoro-2-methylbenzenesulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. This inhibition can lead to various biological effects, depending on the specific enzyme targeted. The fluorine atom enhances the compound’s stability and binding affinity to the target enzyme.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Fluoro-2-methylbenzenesulfonamide

- 5-Fluoro-2-methylbenzenesulfonyl chloride

- N-Fluorobenzenesulfonimide

Uniqueness

5-Fluoro-2-methylbenzenesulfonamide is unique due to the specific positioning of the fluorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Actividad Biológica

5-Fluoro-2-methylbenzenesulfonamide is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a sulfonamide group and a fluorinated aromatic ring. The fluorine atom enhances the compound's stability and binding affinity to biological targets, making it a valuable candidate for drug development.

| Property | Description |

|---|---|

| Molecular Formula | CHFNOS |

| Molecular Weight | 195.21 g/mol |

| Functional Groups | Sulfonamide, Fluoro, Aromatic |

The mechanism of action of this compound primarily involves its interaction with various enzymes and proteins. The sulfonamide moiety can mimic natural substrates, leading to enzyme inhibition. This inhibition can disrupt essential biological processes such as DNA replication and protein synthesis:

- Enzyme Inhibition : The compound acts as a competitive inhibitor for enzymes involved in folate synthesis, which is crucial for nucleic acid production.

- Alkylation : It has been shown to alkylate DNA through its reactive groups, resulting in cross-linking that can induce cell death.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer).

- Results : The compound exhibited significant cytotoxicity with IC values in the low micromolar range, comparable to established chemotherapeutics like 5-fluorouracil .

Antimicrobial Activity

The compound also shows promising antimicrobial activity against a range of pathogens:

- Gram-positive and Gram-negative Bacteria : It has demonstrated effectiveness against various bacterial strains, inhibiting growth at concentrations as low as 3.9 μg/mL .

- Mechanism : The antibacterial action is attributed to interference with bacterial folate metabolism, similar to its anticancer effects.

Case Studies

-

Anticancer Evaluation :

In a study involving the treatment of HCT-116 colorectal cancer cells, this compound was found to induce G2/M phase cell cycle arrest. This was linked to the upregulation of cyclin B1 and increased levels of reactive oxygen species (ROS), leading to enhanced cytotoxicity . -

Antimicrobial Assessment :

A comparative study assessed the antibacterial efficacy of this compound against standard antibiotics. The results indicated that while it was effective against certain strains, it showed no activity against E. coli at lower concentrations, suggesting specificity in its antibacterial profile .

Research Findings Summary

The following table summarizes key research findings regarding the biological activity of this compound:

Propiedades

IUPAC Name |

5-fluoro-2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2S/c1-5-2-3-6(8)4-7(5)12(9,10)11/h2-4H,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOUNRCAARPHIQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60321263 | |

| Record name | 5-fluoro-2-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60321263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2339-57-3 | |

| Record name | NSC372535 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=372535 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-fluoro-2-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60321263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.